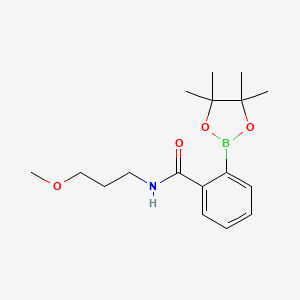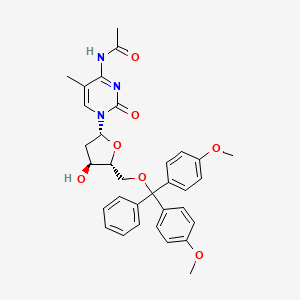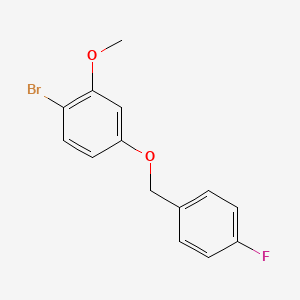
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxyphenol and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-bromo-2-methoxyphenol is reacted with 4-fluorobenzyl bromide in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dehalogenated or defluorinated compounds.
Scientific Research Applications
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Shares the bromine and fluorine substituents but lacks the methoxy group.
4-Bromoanisole: Contains the bromine and methoxy groups but lacks the fluorobenzyl moiety.
4-Fluorobenzyl bromide: Contains the fluorobenzyl group but lacks the methoxy and bromine substituents on the benzene ring.
Uniqueness: 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C14H12BrFO2 |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
1-bromo-4-[(4-fluorophenyl)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-14-8-12(6-7-13(14)15)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
TVMQUVDBZAHKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)

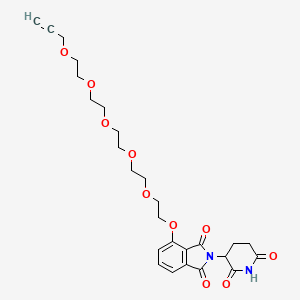
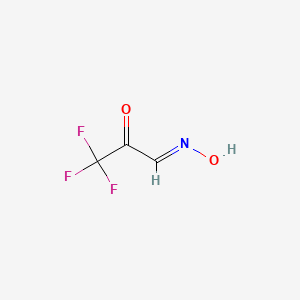
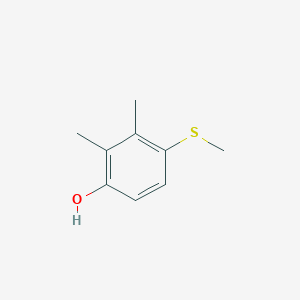

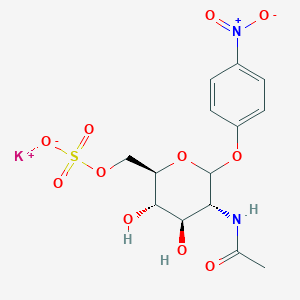
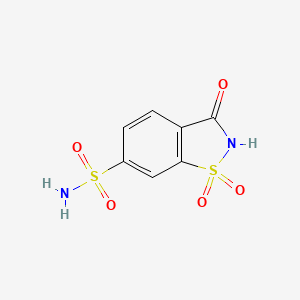
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
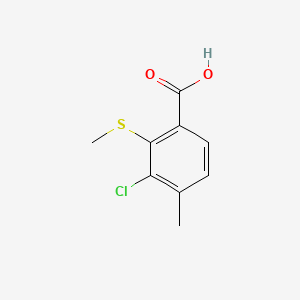
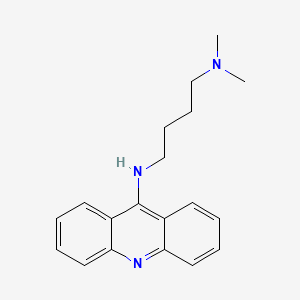
![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
